methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate
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Overview
Description
Methyl N-[(4’-methoxy-3-biphenylyl)carbonyl]glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a biphenyl moiety substituted with a methoxy group and a carbonyl group attached to a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(4’-methoxy-3-biphenylyl)carbonyl]glycinate typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the biphenyl structure.
Formation of the Glycine Ester: The glycine ester can be synthesized by esterification of glycine with methanol in the presence of an acid catalyst.
Coupling of the Biphenyl and Glycine Ester: The final step involves coupling the biphenyl moiety with the glycine ester through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl N-[(4’-methoxy-3-biphenylyl)carbonyl]glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: Used in the synthesis of polymers and other materials with desired mechanical and chemical properties.
Mechanism of Action
The mechanism of action of methyl N-[(4’-methoxy-3-biphenylyl)carbonyl]glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the glycine ester can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
- Methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Methyl N-[(4’-methoxy-3-biphenylyl)carbonyl]glycinate is unique due to the presence of both a biphenyl moiety and a glycine ester, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)benzoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-8-6-12(7-9-15)13-4-3-5-14(10-13)17(20)18-11-16(19)22-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOPWKCHGYKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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